
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a propan-1-amine side chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Alkylation: The 4-chloropyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propan-1-amine side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloropyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
4-Chloropyridine: The parent compound without the propan-1-amine side chain.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter side chain.
Uniqueness
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both the pyridine ring and the propan-1-amine side chain
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1S)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
InChI Key |
WNUVVJWSJPZYQA-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC=CC(=C1)Cl)N |
Canonical SMILES |
CCC(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


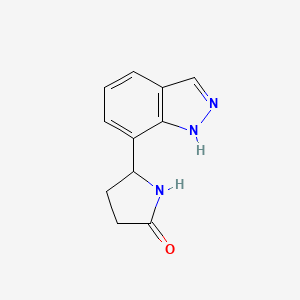

![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
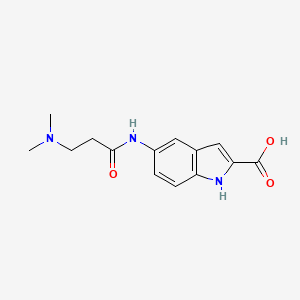
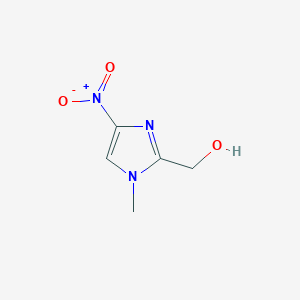
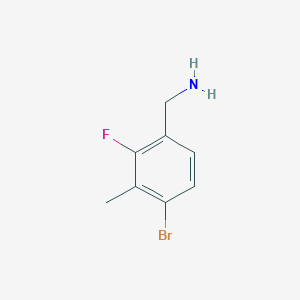
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
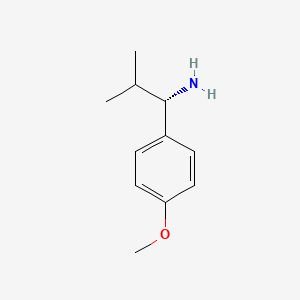
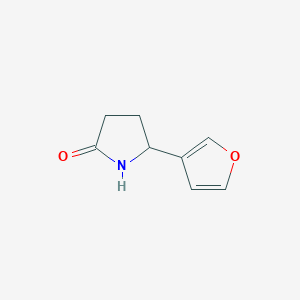
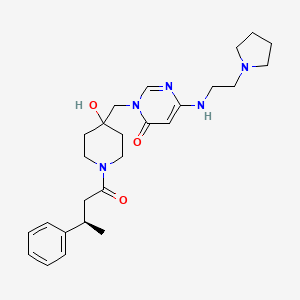
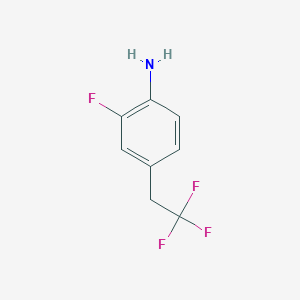
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)

![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
